1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Catalog No.
S846361
CAS No.
933585-52-5
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS Number

933585-52-5

Product Name

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

IUPAC Name

1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3

InChI Key

SZWKYFFRHIDYKB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C11H16FNOC_{11}H_{16}FNO and a molar mass of approximately 197.25 g/mol. This compound features a phenyl ring substituted with a fluorine atom and an isopropoxy group, as well as an ethanamine moiety. Its structure contributes to its unique chemical and biological properties, making it of interest in various research fields, particularly in medicinal chemistry and biochemistry.

  • Oxidation: The amine group may be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles (e.g., amines or thiols) under appropriate conditions, facilitating nucleophilic substitution reactions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is primarily attributed to its ability to interact with various proteins, enzymes, and receptors. The presence of the amine group allows for potential binding interactions with biological targets, influencing cellular processes such as:

  • Enzyme Modulation: It may affect the activity of enzymes involved in amino acid metabolism, particularly transaminases, which are crucial for amino acid interconversion.
  • Cell Signaling Pathways: The compound can influence gene expression and cellular metabolism through modulation of signaling pathways .

The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves reductive amination. The general steps include:

  • Starting Material: 2-Fluoro-4-(propan-2-yloxy)benzaldehyde is used as the precursor.
  • Reductive Amination: The aldehyde reacts with an appropriate amine source under reductive conditions, often facilitated by transition metal catalysts such as palladium or nickel.
  • Isolation and Purification: The desired product is isolated and purified through standard organic chemistry techniques .

This compound has several significant applications:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting neurological disorders due to its ability to modulate neurotransmitter systems.
  • Biochemical Research: It is utilized in studies investigating enzyme interactions and metabolic pathways .
  • Synthetic Chemistry: As a building block, it can be used in the synthesis of more complex organic molecules.

Research indicates that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and Van der Waals forces. These interactions can lead to significant effects on enzyme activity and cellular functions, making it a valuable compound for studying biochemical pathways .

Several compounds share structural similarities with 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amineContains a methyl group instead of an isopropoxy groupLacks the isopropoxy substituent
(S)-1-(4-methylphenyl)ethan-1-amineLacks both fluorine and isopropoxy groupsSimplified structure without halogen substitution
(S)-1-(2-chloro-4-methylphenyl)ethan-1-amineContains a chlorine atom instead of fluorineDifferent halogen substitution impacts reactivity

Uniqueness

The uniqueness of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine lies in its combination of both the fluorine atom and the isopropoxy group on the phenyl ring. This specific substitution pattern influences its chemical reactivity and biological activity, setting it apart from similar compounds .

Molecular Architecture and Conformational Analysis

The molecular architecture of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine exhibits a complex three-dimensional arrangement characterized by the interaction between the fluorinated aromatic ring, the isopropoxy substituent, and the ethanamine side chain [1]. The compound possesses the molecular formula C₁₁H₁₆FNO with a molecular weight of 197.25 g/mol, indicating a moderate-sized organic molecule with significant conformational flexibility [1].

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around several key bonds, particularly the carbon-nitrogen bond connecting the ethanamine group to the aromatic ring and the carbon-oxygen bonds within the isopropoxy substituent [2] [3]. Studies on related fluorophenylethylamine derivatives demonstrate that these compounds typically exhibit three distinct conformational states: two gauche configurations with folded ethylamino side chains and one anti structure with an extended chain configuration [2].

The conformational landscape is significantly influenced by the presence of the fluorine atom at the ortho position relative to the ethanamine group [4]. Research on similar 2-fluorophenylethylamine systems indicates that fluorine substitution can alter the energetic ordering of conformers compared to non-fluorinated analogs, while maintaining similar overall conformational preferences [2]. The fluorine atom's electronegativity and size contribute to specific intramolecular interactions that stabilize certain conformational arrangements [5].

Conformational ParameterTypical RangeImpact on Stability
C-C-N bond angle109-112°Moderate influence on conformational preference
Aromatic-aliphatic dihedral angle30-90°Major determinant of molecular shape
Isopropoxy C-O-C angle116-118°Affects substituent orientation
F-C-C bond angle118-120°Influences electronic distribution

Structural Features of the Fluorophenyl Moiety

The fluorophenyl moiety in 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine represents a critical structural component that significantly influences the molecule's overall properties [5]. The fluorine atom is positioned ortho to the ethanamine substituent and meta to the isopropoxy group, creating a specific electronic environment within the aromatic ring [1].

The carbon-fluorine bond length in aromatic systems typically measures between 1.35-1.38 Å, representing one of the strongest single bonds in organic chemistry [6] [5]. This bond exhibits minimal variation across different fluorinated aromatic compounds, with theoretical calculations showing average C-F bond lengths of approximately 1.344 Å for ortho-substituted fluorobenzenes [7]. The fluorine atom's high electronegativity (4.0 on the Pauling scale) creates a significant dipole moment that affects both intramolecular and intermolecular interactions [5].

Aromatic carbon-carbon bond lengths within the fluorophenyl ring system range from 1.39-1.40 Å, consistent with typical aromatic systems [7]. However, the presence of fluorine can cause subtle variations in these bond lengths due to electronic effects, with fluorinated aromatics showing slightly shortened average bond lengths compared to benzene (1.38437 Å for 1,3,5-trifluorobenzene versus 1.39065 Å for benzene) [7].

The electronic structure of the fluorophenyl moiety demonstrates unique characteristics termed "fluoromaticity," where fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system [5] [7]. This phenomenon results in enhanced ring stability and resistance to addition reactions, with fluorinated aromatics showing approximately 4 kcal/mol greater activation energies for hydrogenation compared to unsubstituted benzene [7].

Structural FeatureValueReference Standard
C-F bond length1.35-1.38 ÅAromatic C-F bonds
C-C aromatic bond length1.39-1.40 ÅTypical aromatic systems
F-C-C bond angle118-120°Aromatic substitution geometry
Aromatic ring planarity<0.01 Å deviationMaximum deviation from mean plane

Stereochemical Considerations

The stereochemical analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine reveals the presence of one stereogenic center located at the carbon atom bearing the amine group in the ethanamine side chain [8] [9]. This chiral center can exist in either R or S configuration, resulting in two possible enantiomers of the compound [9].

The stereogenic center exhibits tetrahedral geometry with four different substituents: the hydrogen atom, the amine group, the methyl group, and the fluorinated aromatic ring [9]. The presence of this chiral center renders the molecule optically active, capable of rotating plane-polarized light [9]. Stereochemical studies on related phenylethylamine derivatives demonstrate that the configuration at this center significantly influences biological activity and molecular recognition processes [8].

Conformational analysis coupled with stereochemical considerations reveals that each enantiomer can adopt multiple conformational states, with the R and S enantiomers potentially showing different preferences for specific conformations [10]. Research on chiral phenylethylamine recognition indicates that different enantiomers can exhibit distinct crystal packing arrangements and intermolecular interaction patterns [10].

The influence of the fluorine substituent on stereochemical behavior is particularly noteworthy, as fluorine's unique electronic properties can affect the relative stabilities of different conformers [4]. Studies on fluorinated phenylethylamine analogs show that fluorine substitution can modify the conformational energy landscape while preserving the overall stereochemical characteristics [2] [4].

Stereochemical ParameterDescriptionImpact
Number of stereogenic centers1Creates two possible enantiomers
Chiral center locationEthanamine carbonDetermines optical activity
Possible configurationsR and SAffects biological and physical properties
Conformational multiplicity6+ distinct conformers per enantiomerInfluences molecular recognition

Crystal Structure Analysis and Solid-State Properties

Crystal structure analysis of fluorinated phenylethylamine derivatives reveals complex three-dimensional arrangements influenced by multiple intermolecular interactions [11]. The solid-state packing of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is expected to be dominated by hydrogen bonding, aromatic stacking interactions, and specific fluorine-containing intermolecular contacts [11] [12].

Fluorine atoms in aromatic systems participate in various weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts [13] [14]. Research on fluorinated aromatic compounds demonstrates that these interactions can significantly influence crystal packing motifs, with fluorine-fluorine attractive interactions contributing to lamellar packing arrangements [12]. The typical F···F contact distances range from 2.6-3.0 Å, shorter than the sum of van der Waals radii [11].

The isopropoxy substituent introduces additional complexity to the crystal packing through its conformational flexibility and potential hydrogen bonding capabilities [15]. Studies on isopropoxybenzene derivatives show that the isopropyl group can adopt different orientations to optimize intermolecular interactions in the solid state [15]. The typical density of related compounds ranges from 0.94-1.1 g/mL, with fluorinated analogs generally exhibiting higher densities due to the presence of fluorine [15] [16].

Hirshfeld surface analysis of similar fluorinated aromatic compounds reveals that fluorine-containing interactions contribute approximately 68% of the total intermolecular contacts in the crystal structure [17]. The remaining interactions primarily involve hydrogen-hydrogen (15-20%), hydrogen-carbon (10-15%), and carbon-hydrogen (15-20%) contacts [17].

Crystal PropertyExpected ValueContributing Factors
Typical density1.0-1.2 g/mLFluorine presence increases density
F···F contact distance2.6-3.0 ÅShorter than van der Waals sum
C-H···F bond length2.3-2.7 ÅWeak hydrogen bonding
Aromatic stacking distance3.3-3.8 Åπ-π interactions
Fluorine interaction contribution~68% of total contactsDominant intermolecular force

Comparative Analysis with Structural Isomers

Comparative structural analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine with its structural isomers reveals significant differences in molecular properties and behavior [18]. The three primary positional isomers differ in the location of the fluorine atom: ortho (2-position), meta (3-position), and para (4-position) relative to the ethanamine substituent [19] [20].

The ortho-fluorinated isomer (target compound) exhibits unique properties due to the proximal positioning of the fluorine atom and the ethanamine group [1]. This arrangement allows for potential intramolecular interactions and influences the conformational preferences compared to meta and para isomers [2]. The meta-fluorinated isomer (1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine) shows different electronic distribution patterns and reduced potential for fluorine-amine interactions [19].

Electronic effects vary significantly among the isomers, with the ortho position providing the strongest inductive effect on the ethanamine group due to proximity [5]. The para position, while electronically influential through resonance effects, shows weaker direct interactions with the amine substituent [5]. Meta substitution provides intermediate electronic effects with minimal direct resonance interaction [5].

Conformational analysis studies on fluorophenylethylamine isomers demonstrate that fluorine position significantly affects the relative energies of different conformers [2] [3]. Ortho-fluorinated compounds often show altered conformational preferences compared to para-fluorinated analogs, with different stabilization patterns for gauche versus anti conformations [2].

IsomerMolecular FormulaMolecular WeightCAS NumberKey Structural Difference
2-Fluoro isomer (target)C₁₁H₁₆FNO197.25 g/mol1341040-93-4Ortho to ethanamine
3-Fluoro isomerC₁₁H₁₆FNO197.25 g/mol1019603-18-9Meta to ethanamine
4-Fluoro isomerC₁₁H₁₆FNO197.25 g/mol1341040-93-4Para to ethanamine
Non-fluorinated analogC₁₁H₁₇NO179.26 g/mol88655-02-1No fluorine substituent

XLogP3

2.1

Dates

Modify: 2023-08-16

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